molecular formula C7H16ClNO B2492647 Oxepan-4-ylmethanamine;hydrochloride CAS No. 2416233-83-3

Oxepan-4-ylmethanamine;hydrochloride

Cat. No.: B2492647
CAS No.: 2416233-83-3
M. Wt: 165.66
InChI Key: RCQSKZVJELDYPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxepan-4-ylmethanamine;hydrochloride is a chemical compound with the molecular formula C7H16ClNO and a molecular weight of 165.66 It is a hydrochloride salt form of oxepan-4-ylmethanamine, which is a derivative of oxepane, a seven-membered heterocyclic compound containing one oxygen atom

Scientific Research Applications

Oxepan-4-ylmethanamine;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxepan-4-ylmethanamine;hydrochloride typically involves the reaction of oxepane derivatives with amine groups under controlled conditions. . The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxepan-4-ylmethanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxepanone derivatives.

    Reduction: Reduction reactions can convert oxepan-4-ylmethanamine to its corresponding alcohol or alkane derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxepanone derivatives, while substitution reactions can produce a variety of substituted oxepan-4-ylmethanamine derivatives.

Mechanism of Action

The mechanism of action of oxepan-4-ylmethanamine;hydrochloride involves its interaction with molecular targets and pathways in biological systems. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    Oxetan-2-ylmethanamine: A four-membered ring analog with similar chemical properties but different reactivity due to ring strain.

    Oxazepam: A benzodiazepine derivative with a similar amine group but different pharmacological properties.

    Methenamine: A heterocyclic compound used as a urinary tract antiseptic with a different mechanism of action.

Uniqueness

Oxepan-4-ylmethanamine;hydrochloride is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and form stable derivatives makes it valuable in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

oxepan-4-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c8-6-7-2-1-4-9-5-3-7;/h7H,1-6,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMSKHVUGBSMOTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCOC1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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